molecular formula C20H17N3O4S B4584050 2-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

2-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

Cat. No. B4584050
M. Wt: 395.4 g/mol
InChI Key: UQPIONHLMGXYGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions with various reagents under specific conditions to achieve the desired molecular structure. For example, the reaction of 2(1H)-thioxopyridine-3-carbonitrile with 3-chloromethylisoxazole in the presence of KOH has been used to synthesize similar compounds, indicating the importance of selecting appropriate starting materials and conditions for successful synthesis (Kostenko, Kaigorodova, & Konyushkin, 2008).

Molecular Structure Analysis

The detailed molecular structure of such compounds is often elucidated using spectroscopic techniques and quantum studies. Spectral analysis, along with theoretical calculations using methods like DFT (Density Functional Theory), provides insights into the electronic structure, bond lengths, angles, and overall geometry of the molecule, facilitating a deeper understanding of its chemical behavior (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Chemical reactions involving these compounds can vary widely, including cycloaddition reactions, nucleophilic attacks, and transformations under catalytic conditions. These reactions highlight the compound's reactivity and potential for forming diverse derivatives, useful in further chemical studies and applications. For instance, the interaction with Raney nickel and other reagents leads to different reaction pathways and products, showcasing the compound's versatility in chemical synthesis (Kostenko, Kaigorodova, & Konyushkin, 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical handling and application of the compound. These properties depend on the molecular structure and can be studied through experimental techniques, including X-ray diffraction and thermal analysis. Understanding these properties aids in the compound's formulation and storage (Dani et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific types of chemical reactions, are essential for exploiting the compound's potential in synthetic and application-oriented research. Studies focusing on these aspects reveal valuable information about the compound's behavior in chemical processes and its suitability for targeted applications (Kostenko, Kaigorodova, & Konyushkin, 2008).

Scientific Research Applications

Chemical Synthesis and Modification

Research on compounds with similar structural motifs, such as isoxazoles, thienopyridines, and benzodioxoles, often focuses on the development of new synthetic methods and the exploration of their chemical reactivity. For example, the interaction of certain isoxazolyl-thienopyridines with Raney nickel has been studied, revealing potential pathways for creating novel derivatives with varied biological activities (Kostenko, Kaigorodova, & Konyushkin, 2008). These synthetic pathways could be relevant for modifying or enhancing the properties of the compound .

Biological and Pharmacological Applications

Compounds featuring benzodioxole and isoxazole groups are often investigated for their biological activities. For instance, derivatives of pyrimidin-amines containing heterocyclic compounds have shown antifungal effects against various fungi, suggesting potential applications in developing new antifungal agents (Jafar et al., 2017). Such biological activity profiles could be of interest when considering the applications of "2-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine" in pharmaceutical research.

Material Science and Catalysis

The structural complexity and unique electronic properties of compounds like "2-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine" could make them candidates for material science applications or as catalysts in organic synthesis. Research into similar compounds has explored their potential as components in organic electronic devices or as ligands in catalytic systems (Sankaralingam & Palaniandavar, 2014).

properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-10-5-12(8-24-2)17-18(21)19(28-20(17)22-10)16-7-13(23-27-16)11-3-4-14-15(6-11)26-9-25-14/h3-7H,8-9,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPIONHLMGXYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=CC(=NO3)C4=CC5=C(C=C4)OCO5)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(1,3-Benzodioxol-5-yl)-1,2-oxazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine
Reactant of Route 3
2-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
2-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine
Reactant of Route 5
2-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine
Reactant of Route 6
2-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

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